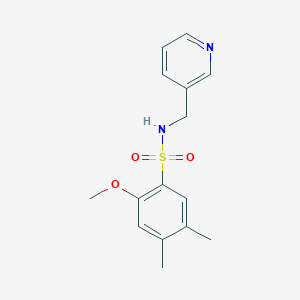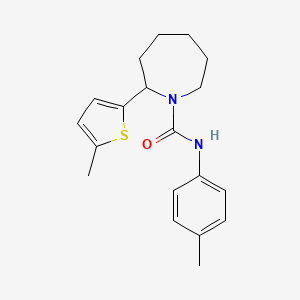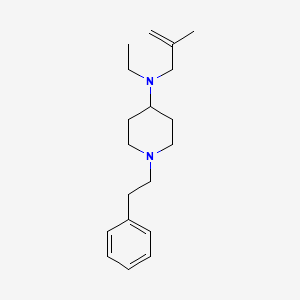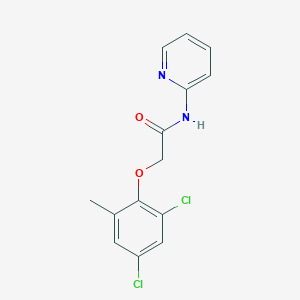
2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, dimethyl, and pyridinylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:
Nucleophilic Substitution: The starting material, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, undergoes nucleophilic substitution with pyridin-3-ylmethylamine to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-hydroxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Reduction: Formation of 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridinylmethyl group can enhance binding affinity through π-π interactions with aromatic residues.
相似化合物的比较
Similar Compounds
2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the pyridinylmethyl group, resulting in different binding properties and biological activities.
N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the methoxy and dimethyl groups, affecting its chemical reactivity and solubility.
Uniqueness
2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy and dimethyl groups enhances its lipophilicity and stability, while the pyridinylmethyl group improves its binding affinity to molecular targets.
属性
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-7-14(20-3)15(8-12(11)2)21(18,19)17-10-13-5-4-6-16-9-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPMAHNAJRMMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-3-[methyl(propyl)sulfamoyl]-N-(1,2-oxazol-3-yl)benzamide](/img/structure/B5081125.png)

![ethyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5081132.png)
amino]benzamide](/img/structure/B5081143.png)
![methyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-valinate](/img/structure/B5081157.png)

![10-{[1,1'-biphenyl]-4-yl}-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B5081207.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5081212.png)
![1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B5081213.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5081220.png)

![3-chloro-6-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5081231.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5081234.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5081241.png)
